molecular formula C5H4N2S B021620 4-Methylthiazole-2-carbonitrile CAS No. 100516-98-1

4-Methylthiazole-2-carbonitrile

Cat. No. B021620
M. Wt: 124.17 g/mol
InChI Key: ZLJOKRUAKFPDRN-UHFFFAOYSA-N
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Description

4-Methylthiazole-2-carbonitrile is a compound that is part of the thiazole family, which are heterocyclic compounds containing sulfur and nitrogen in a five-membered ring. Thiazoles and their derivatives are of significant interest due to their wide range of applications in medicinal chemistry, agriculture, and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of 4-Methylthiazole-2-carbonitrile derivatives can involve various strategies, including coupling reactions with superelectrophilic compounds. For example, 2-aminothiazoles, including 4-methyl-2-aminothiazole, react with superelectrophilic 4,6-dinitrobenzofuroxan (DNBF) to afford anionic C-bonded sigma-adducts through electrophilic aromatic substitution (Forlani et al., 2006)(Forlani, Laure Tocke, Del Vecchio, Lakhdar, Goumont, & Terrier, 2006).

Molecular Structure Analysis

The molecular structure of 4-Methylthiazole-2-carbonitrile and its derivatives often involves nucleophilic addition reactions, as shown by Misra and Ila (2010), who demonstrated versatile templates for synthesizing various substituted oxazoles(Misra & Ila, 2010).

Chemical Reactions and Properties

Chemical reactions of 4-Methylthiazole-2-carbonitrile derivatives highlight their reactivity and potential for functionalization. Herrera et al. (2006) detailed a novel approach to synthesize 1,3-oxazoles starting from 1-(methylthio)acetone and various nitriles(Herrera, Martínez‐Álvarez, Ramiro, Molero, & Almy, 2006).

Scientific Research Applications

  • Synthesis of 1,2,3-Triazoles and Derivatives : It is used for synthesizing 1,2,3-triazoles and their derivatives, which are significant in research for their unique properties (Albert, 1973).

  • Preparation of 4-Aminotriazole-5-carbaldehydes : This compound plays a role in preparing 4-aminotriazole-5-carbaldehydes, noted for their distinctive protonation properties (Albert & Taguchi, 1973).

  • Synthesis of 5-Alkylthioisothiazoles and Derivatives : It is crucial in the synthesis of 5-alkylthioisothiazoles and derivatives like 3-methylthieno[3,2-d]isothiazole (James & Krebs, 1982).

  • New Fused Pyrimidines Synthesis : 4-Methylthiazole-2-carbonitrile is used in creating new fused pyrimidines (El-Reedy et al., 1989).

  • Isothiazolo [5,4-d] Pyrimidines Synthesis : It assists in synthesizing isothiazolo [5,4-d] pyrimidines and related compounds (Anderson & Hsiao, 1975).

  • Synthesis of 3-Haloisothiazole-4-carbonitriles : This compound is involved in producing 3-haloisothiazole-4-carbonitriles, useful in various chemical reactions (Ioannidou & Koutentis, 2011).

  • Anticancer Drug Precursors : The synthesized 1H-1,2,3-triazole-4-carbonitriles serve as precursors for anticancer drug discovery (Sekh et al., 2021).

  • Anticancer and Anti-inflammatory Properties : It has demonstrated potential in anticancer and anti-inflammatory applications, expanding its therapeutic uses (Bhale et al., 2022).

  • Regiospecific Suzuki Coupling : The compound is involved in optimizing regiospecific Suzuki coupling to produce various derivatives (Christoforou et al., 2003).

  • Development of Anticancer Drugs : Synthesized derivatives have shown anticancer activities and are valuable in anticancer drug development (Kachaeva et al., 2018).

  • Corrosion Inhibition : Certain derivatives effectively inhibit mild steel corrosion (Verma et al., 2015).

  • 6-Amino-8-Azapurines Preparation : The reaction with amidines yields valuable 6-amino-8-azapurines (Albert, 1975).

  • Green Synthesis Applications : The one-pot green synthesis of benzo[b][1,4]thiazine-4-carbonitrile using this compound shows environmentally friendly applications (Balwe et al., 2016).

  • Chemical Transformations : It is used in various chemical transformations to synthesize different heterocyclic systems (Ibrahim & El-Gohary, 2016).

  • Nucleophilic Reactions : The compound demonstrates significant carbon nucleophilicity in reactions with superelectrophilic substances (Forlani et al., 2006).

  • Reactions with Secondary Dialkylamines : It reacts with pyrrolidine or morpholine to yield 3-amino-substituted derivatives (Kalogirou & Koutentis, 2014).

  • HIV-1 Inhibitors : Triazenopyrazole derivatives showed moderate activity against HIV-1 (Larsen et al., 1999).

  • Solubility Studies : Its solubility in various organic solvents has been studied, providing insight into its properties (G. Chen et al., 2017).

  • Antitumor Activity of Ruthenium Complexes : Synthesized ruthenium complexes with 4-Methylthiazole-2-carbonitrile show notable antitumor activity (Đukić et al., 2020).

  • Corrosion Inhibition in HCl Solution : Pyranopyrazole derivatives inhibit mild steel corrosion, demonstrating its utility in material science (Yadav et al., 2016).

properties

IUPAC Name

4-methyl-1,3-thiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-4-3-8-5(2-6)7-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJOKRUAKFPDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584785
Record name 4-Methyl-1,3-thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiazole-2-carbonitrile

CAS RN

100516-98-1
Record name 4-Methyl-1,3-thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylthiazole-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IK Khanna, Y Yu, RM Huff, RM Weier, X Xu… - Journal of Medicinal …, 2000 - ACS Publications
A series of heteroaryl modified 1,2-diarylimidazoles has been synthesized and found to be potent and highly selective (1000−9000-fold) inhibitors of the human COX-2. 3-Pyridyl …
Number of citations: 146 pubs.acs.org
M Schmalzbauer, TD Svejstrup, F Fricke, P Brandt… - Chem, 2020 - cell.com
Carbon dioxide (CO 2 ) is an attractive one-carbon (C1) building block in terms of sustainability and abundance. However, its low reactivity limits applications in organic synthesis as …
Number of citations: 71 www.cell.com

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